molecular formula C9H9NO2 B1173452 Acid Green  40 CAS No. 12219-87-3

Acid Green 40

Cat. No.: B1173452
CAS No.: 12219-87-3
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Description

Acid Green 40 is a synthetic acid dye belonging to the anthraquinone family, widely used in the textile, paper, and cosmetic industries due to its vibrant green hue and stability under acidic conditions. It is characterized by its sulfonic acid groups, which enhance water solubility and binding affinity to protein-based fibers like wool and silk. While its exact chemical structure varies depending on the manufacturer, it typically features a core anthraquinone backbone modified with substituents that influence its colorfastness and environmental persistence .

Properties

CAS No.

12219-87-3

Molecular Formula

C9H9NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 40 typically involves the sulfonation of aromatic compounds. The process begins with the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability and purity of the dye.

Industrial Production Methods: In industrial settings, the production of Acid Green 40 involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration, crystallization, and drying to obtain a high-quality dye suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Acid Green 40 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Acid Green 40 can be reduced to its corresponding amine, which can further participate in other chemical reactions.

    Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield aromatic amines .

Scientific Research Applications

Acid Green 40 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Green 40 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonds, ensuring strong adhesion and colorfastness. The sulfonic acid groups in the dye molecule play a crucial role in this binding process, allowing the dye to penetrate deeply into the fibers and produce vibrant colors .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acid Green 40 and Analogous Dyes

Property Acid Green 40 Acid Green 25 Acid Green 3 Acid Blue 80
Chemical Class Anthraquinone Triphenylmethane Azo Anthraquinone
Solubility High (sulfonic acid groups) Moderate High (sulfonate groups) High (sulfonic acid groups)
Colorfastness Excellent (UV resistance) Poor (fades under light) Moderate Excellent
Toxicity Low (non-carcinogenic) High (potential mutagen) Moderate (bioaccumulative) Low
Applications Textiles, cosmetics Paper, temporary dyes Leather, plastics Textiles, inks
Environmental Impact Biodegradable under aerobic Persistent (resists degradation) Slow degradation (anaerobic) Biodegradable
Key Findings

Chemical Stability: Acid Green 40 outperforms triphenylmethane-based dyes (e.g., Acid Green 25) in UV resistance due to its anthraquinone structure, which prevents photodegradation .

Toxicity Profile: Unlike azo dyes (e.g., Acid Green 3), Acid Green 40 lacks nitrogen-based aromatic amines, reducing its carcinogenic risk .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Acid Green 40’s structural purity and stability under varying pH conditions?

  • Methodological Answer : UV-Vis spectroscopy (to monitor absorbance maxima shifts), HPLC (to assess purity and degradation products), and NMR (to confirm molecular structure) are critical. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and pH adjustment procedures . Quantify degradation by tracking peak area reductions in chromatograms over time.

Q. How can researchers optimize the synthesis of Acid Green 40 to minimize hazardous byproducts while maintaining yield efficiency?

  • Methodological Answer : Apply Green Chemistry Principle #3 (reducing hazardous synthesis) by substituting toxic reagents (e.g., replacing formaldehyde with greener alternatives). Use Design of Experiments (DoE) to test variables like temperature, catalyst type (e.g., biocatalysts), and solvent systems (e.g., water-based). Monitor byproduct formation via GC-MS and compare yields against traditional methods .

Q. What standardized protocols exist for assessing Acid Green 40’s photodegradation kinetics in aqueous environments?

  • Methodological Answer : Use controlled UV irradiation setups with standardized light sources (e.g., Xenon arc lamps) and quantify degradation via first-order kinetics models. Measure residual dye concentration using UV-Vis at λ_max (e.g., 620 nm for Acid Green 40). Include controls for temperature and dissolved oxygen levels to ensure reproducibility .

Advanced Research Questions

Q. How do contradictory findings in Acid Green 40’s ecotoxicity profiles arise across studies, and what methodological harmonization is needed to resolve these discrepancies?

  • Methodological Answer : Discrepancies often stem from variations in test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, or endpoint measurements (mortality vs. enzymatic inhibition). Conduct meta-analyses to identify confounding variables and propose standardized OECD or EPA guidelines for toxicity testing. Use multivariate regression to isolate key factors (e.g., pH, organic matter content) .

Q. What mechanistic insights explain Acid Green 40’s selective adsorption onto different biochar substrates, and how can this inform wastewater treatment design?

  • Methodological Answer : Perform adsorption isotherm studies (Langmuir/Freundlich models) paired with FTIR and XPS to analyze surface functional groups on biochar. Compare activation methods (e.g., steam vs. chemical activation) to optimize pore structure. Advanced molecular dynamics simulations can predict binding affinities under varying ionic strengths .

Q. How do Acid Green 40’s redox properties influence its photocatalytic degradation pathways when paired with novel semiconductor composites (e.g., TiO₂/g-C₃N₄)?

  • Methodological Answer : Use ESR spectroscopy to detect reactive oxygen species (•OH, O₂•⁻) generated during photocatalysis. Track intermediate products via LC-MS and propose degradation pathways using density functional theory (DFT) calculations. Compare quantum efficiency across composite ratios to identify optimal bandgap alignment .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters to Report
Structural CharacterizationUV-Vis, HPLC, NMRλ_max, retention time, δ values (ppm)
Ecotoxicity AssessmentOECD Test No. 201/202, Microtox® bioassaysEC₅₀, LOEC, NOEC
Adsorption EfficiencyBET surface area analysis, FTIRQ_max (mg/g), pore size distribution
Photocatalytic DegradationESR, LC-MS, TOC analysisROS quantification, mineralization efficiency

Ethical and Reproducibility Guidelines

  • Data Transparency : Raw datasets (e.g., chromatograms, spectral scans) must be archived in supplementary materials with metadata on instrumentation settings .
  • Conflict Resolution : Address contradictory data by replicating studies under controlled conditions and publishing negative results to avoid publication bias .
  • Green Chemistry Compliance : Prioritize Principle #12 (accident prevention) by substituting volatile solvents and ensuring waste streams are neutralized before disposal .

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